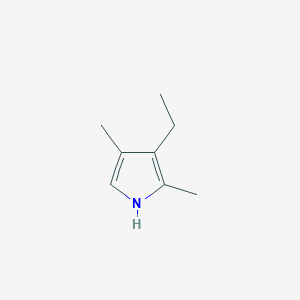

3-Ethyl-2,4-dimethyl-1H-pyrrole

描述

Significance of Pyrrole (B145914) Derivatives in Organic Chemistry and Interdisciplinary Research

The significance of pyrrole derivatives is deeply rooted in their diverse chemical reactivity and their prevalence in biologically active compounds. wisdomlib.orgbiolmolchem.com This has made them a focal point for extensive research, leading to advancements across a spectrum of scientific fields.

The pyrrole ring is a recurring motif in a multitude of natural products, including alkaloids, enzymes, and cofactors. biolmolchem.comresearchgate.net This natural abundance has inspired organic chemists to develop a rich and varied portfolio of synthetic methodologies for accessing and modifying the pyrrole core. nih.govtandfonline.com The ability to introduce a wide range of substituents onto the pyrrole ring allows for the fine-tuning of its electronic and steric properties, leading to the creation of novel molecules with tailored functions. bohrium.com This has resulted in the synthesis of numerous pharmaceutical agents and functional materials. novapublishers.comresearchgate.net

The applications of pyrrole derivatives are remarkably broad, spanning from medicine to materials science. novapublishers.com In the realm of materials, polypyrroles are known for their electrical conductivity, forming stable and flexible films with potential uses in sensors and electronic devices. researchgate.net In optics, certain pyrrole-containing compounds, such as BODIPY dyes, exhibit strong fluorescence, making them valuable as biological labels and in imaging applications. sigmaaldrich.com

Biologically, pyrrole derivatives are at the heart of many therapeutic agents, demonstrating a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. wisdomlib.orgnih.govnih.gov The pyrrole scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. nih.gov This versatility underscores the ongoing importance of pyrrole chemistry in the development of new drugs and diagnostic tools. nih.govnih.gov

Position of 3-Ethyl-2,4-dimethyl-1H-pyrrole within Substituted Pyrrole Chemistry

Among the vast family of pyrrole derivatives, this compound, also known as kryptopyrrole, occupies a significant position. nist.govchemicalbook.com Its specific substitution pattern makes it a valuable and frequently utilized building block in the synthesis of more complex molecules.

This compound serves as a crucial starting material for the synthesis of a variety of important molecular architectures. sigmaaldrich.com It is a key precursor in the construction of porphyrins, which are large macrocyclic compounds that form the core of heme and chlorophyll. researchgate.net Its structure is also integral to the synthesis of dipyrromethenes and other polypyrrolic systems. sigmaaldrich.com A notable application is its use in the synthesis of Boradiazaindacene (BODIPY) dyes, which are known for their sharp excitation and emission peaks, high fluorescence quantum yields, and excellent photostability. sigmaaldrich.com

The structure of this compound is characterized by a pyrrole ring with methyl groups at positions 2 and 4, and an ethyl group at position 3. nist.gov This specific arrangement of alkyl substituents influences its reactivity and physical properties. The presence of electron-donating alkyl groups increases the electron density of the pyrrole ring, making it more susceptible to electrophilic substitution at the unsubstituted positions.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₁₃N |

| Molecular Weight | 123.20 g/mol |

| Boiling Point | 197 °C at 710 mmHg |

| Density | 0.913 g/mL at 25 °C |

| Refractive Index | n20/D 1.496 |

| CAS Number | 517-22-6 |

| Data sourced from Sigma-Aldrich and the NIST WebBook. sigmaaldrich.comnist.govsigmaaldrich.com |

Overview of Current Research Trajectories Involving this compound and Related Analogues

Current research continues to explore the potential of this compound and its derivatives in various fields. In medicinal chemistry, for instance, a molecular hybridization approach has been used to develop novel pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives, which have shown potential as antimicrobial and anticancer agents. nih.gov Furthermore, new pyrrole derivatives are being designed and synthesized as potential multi-target agents for the treatment of complex diseases like Alzheimer's. mdpi.com

In materials science, research is ongoing into the development of new pyrrole-based porous organic polymers for applications such as high-temperature proton conduction. acs.org The synthesis of novel multi-substituted pyrrole derivatives containing sulfonyl scaffolds is also an active area of investigation, with potential applications in various fields. tandfonline.com These research efforts highlight the enduring importance of substituted pyrroles as versatile platforms for the development of new functional molecules and materials.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-ethyl-2,4-dimethyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N/c1-4-8-6(2)5-9-7(8)3/h5,9H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEBBLOXDLGIMEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(NC=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199647 | |

| Record name | Kryptopyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

517-22-6 | |

| Record name | 2,4-Dimethyl-3-ethylpyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=517-22-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Kryptopyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000517226 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Kryptopyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62025 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Kryptopyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethyl-2,4-dimethyl-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.487 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYL-3-ETHYLPYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/339V6S6PPS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 3 Ethyl 2,4 Dimethyl 1h Pyrrole and Functionalized Pyrrole Analogues

Classical and Contemporary Synthetic Routes to 3-Ethyl-2,4-dimethyl-1H-pyrrole

The preparation of this compound, also known as kryptopyrrole, often relies on adaptations of fundamental pyrrole (B145914) syntheses. nist.govnist.gov These methods are continually refined to improve efficiency and yield.

Adaptations of Established Pyrrole Synthesis Protocols

The Knorr pyrrole synthesis and its variations stand as a primary method for constructing the pyrrole ring. wikipedia.org This reaction typically involves the condensation of an α-amino-ketone with a β-ketoester. wikipedia.org For the synthesis of derivatives, a common precursor is diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, often referred to as Knorr's pyrrole. wikipedia.org This intermediate is synthesized by reacting ethyl acetoacetate (B1235776) with itself in the presence of sodium nitrite (B80452) and a reducing agent like zinc in acetic acid. wikipedia.orgrsc.orgyoutube.com

Another approach involves the Paal-Knorr synthesis, which utilizes a 1,4-dicarbonyl compound and an amine. An operationally simple and economical version of this method uses 2,5-dimethoxytetrahydrofuran (B146720) and various amines in the presence of iron(III) chloride in water to produce N-substituted pyrroles.

A patent describes a method for synthesizing 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester through the bromination of propionaldehyde (B47417) followed by a ring-closure reaction with ethyl acetoacetate and ammonia (B1221849) water. google.compatsnap.com This method is noted for its mild reaction conditions and suitability for large-scale production. google.compatsnap.com

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its derivatives. For instance, in the Knorr synthesis of diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate, careful temperature control during the addition of sodium nitrite is essential as the reaction is highly exothermic. youtube.com Modern practices involve the gradual addition of the nitrosation solution and zinc dust to a well-stirred solution of ethyl acetoacetate in glacial acetic acid to manage the reaction's exothermicity. wikipedia.org

The use of different catalysts and solvents also plays a significant role. For example, a catalytic version of the Knorr synthesis using a manganese catalyst has been developed for producing pyrroles from 1,2- or 1,3-amino alcohols and keto esters. Furthermore, rhodium catalysts have been employed in the synthesis of highly substituted pyrroles through linear selective hydroacylation reactions. nih.gov

| Starting Material | Reagents | Product | Key Conditions | Reference |

| Ethyl acetoacetate | 1. NaNO₂, Acetic acid; 2. Zinc | Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate | Temperature control during nitrosation | wikipedia.orgyoutube.com |

| 2,5-Dimethoxytetrahydrofuran | Amine, FeCl₃ | N-substituted pyrroles | Aqueous medium | |

| Propionaldehyde | 1. Bromine; 2. Ethyl acetoacetate, Ammonia water | 2,4-Dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester | Mild conditions | google.compatsnap.com |

| 1,2- or 1,3-amino alcohols | Keto esters, Mn catalyst | Substituted pyrroles | Catalytic dehydrogenative coupling | |

| Aldehydes, Propargylic amines | Rhodium(I) catalysts | Linear hydroacylation adducts | Small bite-angle diphosphine ligands | nih.gov |

Synthesis of Diversely Substituted Pyrrole Derivatives Utilizing this compound as a Precursor

This compound serves as a valuable building block for the synthesis of a wide array of more complex pyrrole derivatives. sigmaaldrich.com Its inherent structure allows for functionalization at various positions on the pyrrole ring.

Knorr-Type Cyclization and Related Multi-Component Reactions

The Knorr synthesis remains a cornerstone for creating substituted pyrroles. rsc.orgresearchgate.net It involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group alpha to a carbonyl group. wikipedia.org The α-aminoketones are typically generated in situ from the corresponding oxime to prevent self-condensation. wikipedia.org

Multi-component reactions (MCRs) offer an efficient pathway to complex molecules in a single step. orgchemres.org A notable example is the Van Leusen three-component reaction, which has been used to synthesize 2,3,4-trisubstituted pyrroles. researchgate.net This reaction involves the condensation of an aldehyde and an azide, followed by the addition of tosylmethyl isocyanide (TosMIC). researchgate.net Another three-component reaction involves pyrrole, aryl glyoxal (B1671930) derivatives, and Meldrum's acid in water to produce highly functionalized pyrrole derivatives under catalyst-free conditions. orgchemres.org

Strategies for Introducing Functional Groups on the Pyrrole Ring

Various strategies exist for introducing functional groups onto the pyrrole ring. The [3+2] cycloaddition reaction of tosylmethyl isocyanides (TosMICs) with electron-deficient alkenes is a powerful method for synthesizing substituted pyrroles. nih.gov This approach allows for the creation of a diverse range of pyrrole derivatives with different substitution patterns. nih.gov

Direct C-H functionalization is another modern approach. For instance, a regioselective Minisci monoacylation of electron-rich pyrroles can be achieved under silver-free neutral conditions. Palladium-catalyzed reactions have also been employed for the alkylation of the C-H bond adjacent to the NH group in pyrroles.

| Reaction Type | Reactants | Product | Key Features | Reference |

| Knorr Synthesis | α-Amino-ketone, β-Ketoester | Substituted pyrrole | In situ generation of α-amino-ketone | wikipedia.org |

| Van Leusen Three-Component Reaction | Aldehyde, Azide, TosMIC | 2,3,4-Trisubstituted pyrrole | One-pot synthesis | researchgate.net |

| [3+2] Cycloaddition | TosMIC, Electron-deficient alkene | Substituted pyrrole | High diversity of products | nih.gov |

| Minisci Monoacylation | Pyrrole, Acylating agent | Acylated pyrrole | Silver-free, neutral conditions | |

| Palladium-Catalyzed Alkylation | Pyrrole, Alkyl bromide | Alkylated pyrrole | Regioselective C-H functionalization |

Preparation of Intermediate Compounds for Further Derivatization

The synthesis of key intermediates is fundamental for the subsequent elaboration into more complex molecules. For example, 4-(Ethoxycarbonyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid can be decarboxylated by heating to yield ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate. chemicalbook.com This intermediate can then be used in further reactions.

The synthesis of ethyl 3,4-dimethyl-1H-pyrrole-2-carboxylate is another important example. frontierspecialtychemicals.comnih.gov This compound serves as a building block for porphyrins and other complex heterocyclic systems. frontierspecialtychemicals.com Similarly, the synthesis of 2,4-dimethyl-3,5-bis(ethoxycarbonyl)pyrrole provides a versatile intermediate that can be selectively hydrolyzed and decarboxylated to introduce different functional groups. researchgate.net

The preparation of these intermediates often involves classical reactions that have been optimized for large-scale production, ensuring a steady supply for further synthetic transformations. chemicalbook.comresearchgate.net

Green Chemistry Approaches and Sustainable Synthesis Paradigms for Pyrrole Systems

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. mdpi.com The synthesis of pyrrole derivatives has been a fertile ground for the application of these principles, leading to the development of innovative and sustainable methodologies. lucp.net

Catalytic Methods in Pyrrole Ring Formation

Catalysis is a cornerstone of green chemistry, offering pathways to new reactions with high efficiency and selectivity, often under milder conditions than stoichiometric methods. mdpi.com A variety of catalytic systems have been developed for pyrrole synthesis, utilizing both transition metals and organocatalysts.

Recent advancements have highlighted the use of earth-abundant and low-toxicity metals in catalytic pyrrole synthesis. For instance, iron-catalyzed cascade reactions have been developed for the synthesis of pyrroles from nitroarenes. researchgate.net One such method employs a commercially available iron-Tetraphos catalyst for the transfer hydrogenation of nitroarenes followed by an acid-catalyzed Paal-Knorr condensation. researchgate.net This system demonstrates high functional group tolerance and chemoselectivity, avoiding common side reactions like dehalogenation. researchgate.net Similarly, heterogeneous cobalt catalysts have been utilized for the cascade synthesis of pyrroles from nitroarenes using benign reductants like hydrogen gas or formic acid. nih.gov These robust catalysts can be recycled multiple times without significant loss of activity. nih.gov

Manganese-based catalysts have also emerged as effective tools for atom-economical pyrrole synthesis. A stable manganese complex has been shown to catalyze the conversion of primary diols and amines into 2,5-unsubstituted pyrroles, with water and molecular hydrogen as the only byproducts. organic-chemistry.org A catalytic version of the classic Knorr pyrrole synthesis has been reported using a well-defined manganese catalyst, which facilitates the dehydrogenative coupling of amino alcohols and keto esters to form pyrroles and pyridines. acs.org

Copper catalysis has also been extensively explored. Heterogeneous copper on carbon (Cu/C) has been used for the synthesis of highly functionalized pyrroles from 3,6-dihydro-1,2-oxazines under neat heating conditions. rsc.org This method can also be performed as a one-pot reaction starting from nitroso dienophiles and 1,3-dienes. rsc.org Furthermore, a copper-catalyzed aerobic oxidative coupling of diols and primary amines provides a route to N-substituted pyrroles at room temperature. organic-chemistry.org

Organocatalysis offers a metal-free alternative for pyrrole synthesis. rsc.org For example, L-proline can catalyze the sequential multicomponent reaction of succinaldehyde (B1195056) and imines to produce pyrroles. rsc.org This approach proceeds through a Mannich reaction followed by intramolecular cyclization and oxidative aromatization. rsc.org

The following table summarizes various catalytic methods for pyrrole synthesis:

| Catalyst System | Reactants | Key Features |

| Iron-Tetraphos | Nitroarenes, 1,4-dicarbonyl compounds | Mild conditions, high functional group tolerance, uses green reductants. researchgate.net |

| Heterogeneous Cobalt | Nitroarenes, 1,4-dicarbonyl compounds | Recyclable catalyst, solvent-free options, uses benign reductants. nih.gov |

| Manganese Complex | Primary diols, amines | Atom-economical, produces only water and H₂ as byproducts. organic-chemistry.org |

| Copper on Carbon (Cu/C) | 3,6-dihydro-1,2-oxazines | Heterogeneous catalyst, neat conditions, one-pot potential. rsc.org |

| L-Proline | Aldehydes, amines | Metal-free, multicomponent reaction, aqueous conditions. rsc.org |

Solvent-Free and Atom-Economical Processes

A major goal of green chemistry is to minimize waste, and two effective strategies for achieving this are the use of solvent-free reaction conditions and the design of atom-economical reactions. mdpi.comresearchgate.net

Solvent-free, or neat, reactions eliminate the need for potentially hazardous and volatile organic solvents, simplifying workup procedures and reducing environmental pollution. researchgate.net Several solvent-free methods for pyrrole synthesis have been developed. For example, the Paal-Knorr condensation of 1,4-diketones with primary amines can be efficiently carried out under solvent-free conditions using a catalytic amount of praseodymium(III) trifluoromethanesulfonate. tandfonline.com This method is rapid, high-yielding, and operationally simple. tandfonline.com Magnetic iron oxide nanoparticles have also been employed as a recyclable heterogeneous catalyst for the solvent-free synthesis of pyrrole derivatives. researchgate.net Microwave-assisted solvent-free synthesis has also proven to be an effective technique for the rapid and efficient production of substituted pyrroles. organic-chemistry.org

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. mdpi.comnih.gov Reactions with high atom economy are inherently greener as they generate fewer byproducts. A notable example of an atom-economical pyrrole synthesis is the reaction of primary diols and amines catalyzed by a manganese complex, which forms pyrroles with only water and hydrogen as byproducts. organic-chemistry.org Another approach involves the synthesis of multi-substituted pyrroles from the regiospecific ring-opening of aziridines, followed by an intramolecular cyclization. mdpi.comnih.gov This method is highly atom-economical as all atoms of the reactants are incorporated into the final product with only the elimination of water. mdpi.comnih.gov

The following table provides examples of solvent-free and atom-economical pyrrole syntheses:

| Synthetic Approach | Key Features |

| Pr(OTf)₃-catalyzed Paal-Knorr | Solvent-free, high yields, short reaction times. tandfonline.com |

| Fe₃O₄ nanoparticle catalysis | Solvent-free, heterogeneous and recyclable catalyst. researchgate.net |

| Microwave-assisted synthesis | Solvent-free, rapid and efficient. organic-chemistry.org |

| Mn-catalyzed diol and amine reaction | Highly atom-economical, water and H₂ are the only byproducts. organic-chemistry.org |

| Aziridine ring-opening/cyclization | Highly atom-economical, removes only water. mdpi.comnih.gov |

The development of these green synthetic methodologies provides a robust toolbox for the sustainable production of this compound and a diverse range of other functionalized pyrrole analogues, paving the way for more environmentally responsible chemical manufacturing.

Reactivity and Reaction Mechanisms of 3 Ethyl 2,4 Dimethyl 1h Pyrrole

Nucleophilic Reactivity of the Pyrrole (B145914) Core

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to attack by electrophiles. The nitrogen atom's lone pair of electrons participates in the π-system, increasing the electron density at the carbon atoms of the ring and thus activating it towards electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Patterns on Substituted Pyrroles

Generally, electrophilic substitution on the pyrrole ring occurs preferentially at the α-positions (C2 and C5) over the β-positions (C3 and C4). This regioselectivity is attributed to the greater stability of the carbocation intermediate, known as the Wheland intermediate or sigma complex, formed during the reaction. Attack at the α-position allows for the positive charge to be delocalized over three atoms, including the nitrogen, resulting in three resonance structures. In contrast, attack at the β-position yields an intermediate that is stabilized by only two resonance structures. The greater delocalization of the positive charge in the α-attack intermediate leads to a lower activation energy for its formation, making it the kinetically favored pathway.

Influence of Alkyl Substituents on Reaction Regioselectivity and Rate

The presence of alkyl substituents on the pyrrole ring significantly influences both the rate and the regioselectivity of electrophilic aromatic substitution. Alkyl groups, such as the ethyl and methyl groups in 3-Ethyl-2,4-dimethyl-1H-pyrrole, are electron-donating through an inductive effect. This donation of electron density further enhances the nucleophilicity of the pyrrole ring, making it even more reactive towards electrophiles than the parent pyrrole molecule.

In the case of this compound, the substitution pattern dictates the position of subsequent electrophilic attack. With the C2, C3, and C4 positions already occupied by alkyl groups, the only available position for substitution is the C5 position. Therefore, electrophilic aromatic substitution reactions on this compound are highly regioselective, yielding exclusively the 5-substituted product.

A prominent example of this is the Vilsmeier-Haack reaction, which is used for the formylation of electron-rich aromatic compounds. organic-chemistry.orgchemistrysteps.comthieme-connect.dechemtube3d.comwikipedia.org This reaction employs a Vilsmeier reagent, typically generated from phosphoryl chloride and a substituted amide like N,N-dimethylformamide (DMF). organic-chemistry.orgchemistrysteps.comthieme-connect.dechemtube3d.comwikipedia.org When this compound is subjected to Vilsmeier-Haack conditions, the electrophilic Vilsmeier reagent attacks the electron-rich C5 position, leading to the formation of this compound-5-carbaldehyde after hydrolysis of the intermediate iminium salt. This formylation is a key step in the synthesis of more complex molecules, including the pharmaceutical agent Sunitinib. google.com

Transformations Involving the N-H Moiety and Side Chains

Beyond the reactivity of the pyrrole core, the N-H bond and the alkyl side chains of this compound offer further opportunities for chemical modification.

N-Alkylation and N-Functionalization Strategies

The nitrogen atom of the pyrrole ring can act as a nucleophile, allowing for the introduction of various functional groups. N-acylation, for instance, can be achieved by reacting the pyrrole with an acid chloride. This reaction typically leads to the formation of an N-acylpyrrole. For example, the reaction of a pyrrole with trichloroacetyl chloride is a known method for introducing an acyl group at the nitrogen, which can then be transformed into an ester.

Chemical Transformations of Ethyl and Methyl Groups

The ethyl and methyl groups attached to the pyrrole ring, while generally stable, can undergo chemical transformations under specific conditions. The carbon atoms of these alkyl groups that are directly attached to the pyrrole ring are in a "benzylic-like" position. This position is activated towards certain reactions due to the ability of the aromatic pyrrole ring to stabilize radical or cationic intermediates.

One such transformation is benzylic bromination, which can be achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator like light or peroxides. chemistrysteps.comchadsprep.comyoutube.comchadsprep.com This reaction would be expected to selectively introduce a bromine atom at the benzylic position of the ethyl group (the CH2 group) or at one of the methyl groups.

Furthermore, the alkyl side chains can be susceptible to oxidation under strong oxidizing conditions. almerja.comresearchgate.net Reagents like potassium permanganate (B83412) (KMnO4) can oxidize alkyl chains on aromatic rings to carboxylic acids, provided there is at least one hydrogen atom on the benzylic carbon. almerja.com While specific studies on the exhaustive oxidation of the alkyl groups of this compound are not prevalent, the principles of aromatic side-chain oxidation suggest that under harsh conditions, these groups could be converted to carboxylic acid functionalities.

Application in Complex Molecule Construction

This compound is a valuable building block in the synthesis of a variety of complex molecules, most notably in the construction of porphyrin and dipyrromethene-based structures.

Its primary application is in the synthesis of Boron-dipyrromethene (BODIPY) dyes. d-nb.infonih.govresearchgate.net These fluorescent dyes are of significant interest due to their sharp absorption and emission peaks, high fluorescence quantum yields, and good photostability. The synthesis of BODIPY dyes often involves the acid-catalyzed condensation of two equivalents of a pyrrole derivative, such as this compound, with an aldehyde or an acid chloride. d-nb.infonih.govresearchgate.netrsc.orgnih.gov This is followed by oxidation and subsequent complexation with a boron source, typically boron trifluoride etherate (BF3·OEt2). d-nb.infonih.govresearchgate.net The substituents on the pyrrole ring, such as the ethyl and methyl groups of Kryptopyrrole, influence the photophysical properties of the resulting BODIPY dye.

In addition to BODIPY dyes, this compound and its derivatives are crucial intermediates in the synthesis of porphyrins. nih.govnih.govgoogle.comliverpool.ac.uk Porphyrins are large macrocyclic compounds that play vital roles in biological systems, such as in heme and chlorophyll. Synthetic porphyrins are used in various fields, including medicine, catalysis, and materials science. The construction of porphyrins often involves the condensation of pyrrole units to form a tetrapyrrolic macrocycle. The specific substitution pattern of the starting pyrrole, like that of this compound, determines the structure and properties of the final porphyrin.

Furthermore, derivatives of this pyrrole are key intermediates in the synthesis of the anti-cancer drug Sunitinib. google.comgoogle.comresearchgate.net The synthesis involves the formylation of a related pyrrole derivative at the C5 position via a Vilsmeier-Haack reaction, followed by a series of transformations to build the final drug molecule. google.com This highlights the importance of the controlled reactivity of the pyrrole core in the construction of pharmaceutically active compounds.

Formation of Boradiazaindacene (BODIPY) Dye Units

The synthesis of BODIPY dyes using this compound is a well-established and efficient process, typically conducted as a one-pot reaction. nih.gov This method involves an acid-catalyzed condensation of two equivalents of the pyrrole with one equivalent of an aldehyde or a related carbonyl compound. nih.govnih.gov This initial step forms a dipyrromethane intermediate, which is not isolated but is directly subjected to oxidation. nih.gov

The most common procedure involves the following sequence:

Condensation: this compound is condensed with an aldehyde in the presence of a Lewis acid, frequently trifluoroacetic acid (TFA). nih.govnih.gov This reaction proceeds via electrophilic attack of the protonated aldehyde on the electron-rich pyrrole ring.

Oxidation: The resulting dipyrromethane is oxidized to the corresponding dipyrromethene. This is typically achieved using an oxidizing agent like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or p-chloranil. nih.govnih.gov This step is crucial as it creates the necessary conjugated π-system of the dipyrromethene core.

Complexation: The final step involves the addition of a base, such as triethylamine (B128534) (TEA), followed by treatment with boron trifluoride etherate (BF₃·OEt₂). nih.govnih.gov The base deprotonates the dipyrromethene, which then acts as a bidentate ligand, chelating the BF₂ unit to form the stable, highly fluorescent BODIPY core. nih.gov

The choice of aldehyde in the condensation step allows for the introduction of various substituents at the meso-position of the BODIPY dye, enabling the tuning of its photophysical properties. rsc.org For instance, reacting this compound with different 5-halo-2-formylpyrroles can produce a range of functionalized pyrrolylBODIPYs. nih.gov

Table 1: Key Reagents in a Typical BODIPY Synthesis from this compound

| Role | Reagent Example(s) | Purpose |

|---|---|---|

| Pyrrole Precursor | This compound | Forms the core structure of the dye. |

| Meso-substituent Source | Benzaldehyde, 4-Nitrobenzaldehyde | Reacts with the pyrrole to form the dipyrromethane bridge and introduces the meso-substituent. nih.gov |

| Catalyst | Trifluoroacetic Acid (TFA) | Catalyzes the initial condensation reaction by activating the aldehyde. nih.govnih.gov |

| Oxidizing Agent | DDQ, p-Chloranil | Converts the dipyrromethane intermediate to the conjugated dipyrromethene. nih.govnih.gov |

| Base | Triethylamine (TEA) | Deprotonates the dipyrromethene prior to boron complexation. nih.gov |

| Boron Source | Boron Trifluoride Etherate (BF₃·OEt₂) | Provides the BF₂ unit that chelates with the dipyrromethene to form the final BODIPY dye. nih.govnih.gov |

Generation of Meso-benzyl and Meso-alkyl Dipyrrin (B1230570) Salts

The formation of dipyrrin salts, also known as dipyrromethenes, is the critical step preceding boron complexation in BODIPY synthesis. These salts are the direct oxidized products of dipyrromethanes.

Meso-benzyl Dipyrrins: These are generated when this compound undergoes an acid-catalyzed condensation with an aromatic aldehyde (e.g., benzaldehyde). The resulting meso-benzyl-substituted dipyrromethane is then oxidized to yield the corresponding dipyrrin salt.

Meso-alkyl Dipyrrins: The synthesis of meso-alkyl dipyrrins involves the reaction of this compound with an acyl chloride. researchgate.net This reaction forms a meso-acyldipyrromethane, which upon subsequent reaction steps leads to the meso-alkyl dipyrrin. Under basic conditions, these dipyrrin salts can undergo deprotonation at the meso-substituent to form vinylic dipyrroles, a reaction that is reversible upon re-acidification. researchgate.net

The dipyrrin structure is stabilized by resonance, and it exists as a hydrochloride or hydrobromide salt after oxidation in the presence of the corresponding acid. This salt is the direct precursor that reacts with the boron source.

Reactivity with Quinone Systems

Quinone systems, particularly high-potential quinones like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) and p-chloranil, play a vital role as oxidants in the synthesis of dipyrrins and BODIPYs from this compound. nih.govnih.gov The primary function of the quinone is the dehydrogenation of the dipyrromethane intermediate formed during the initial condensation step. organic-chemistry.org

The reaction mechanism involves the transfer of two hydrogen atoms from the dipyrromethane to the quinone. Specifically, the hydrogen from the meso-CH₂ bridge and one of the pyrrolic N-H protons are removed, resulting in the formation of the fully conjugated dipyrromethene cation and the corresponding hydroquinone. organic-chemistry.org DDQ is a particularly effective reagent for this transformation due to its high oxidation potential, which allows the reaction to proceed rapidly and efficiently under mild conditions. organic-chemistry.org This oxidation is a critical aromatization-like step that establishes the chromophore of the final dye.

Mechanistic Investigations of Key Derivatization Reactions

Detailed mechanistic studies on the derivatization of this compound itself are limited. However, extensive research on the synthesis of BODIPY dyes from analogous pyrroles provides significant insight into the reaction mechanisms, intermediates, and transition states involved.

Kinetic and Thermodynamic Aspects of Reactivity

While specific kinetic and thermodynamic parameters for reactions involving this compound are not widely documented, the general principles of the reaction sequence are understood.

Condensation Step: The initial acid-catalyzed condensation of the pyrrole with an aldehyde is the rate-determining step in many cases. The reaction rate is dependent on the concentration of the pyrrole, the aldehyde, and the acid catalyst. The electrophilicity of the aldehyde and the nucleophilicity of the pyrrole are key factors. The ethyl and methyl groups on the pyrrole ring are electron-donating, increasing its nucleophilicity and thus enhancing its reactivity compared to unsubstituted pyrrole. Thermodynamically, this condensation is typically favorable, but it is often a reversible process before the subsequent oxidation.

Identification of Reaction Intermediates and Transition States

Protonated Aldehyde: The reaction is initiated by the protonation of the aldehyde by the acid catalyst (e.g., TFA), which significantly increases the electrophilicity of the carbonyl carbon.

Pyrrole-Carbinol Adduct: The nucleophilic α-carbon of the this compound attacks the activated carbonyl carbon. The transition state for this step involves the formation of a new C-C bond. This leads to a pyrrole-carbinol intermediate, which quickly dehydrates under the acidic conditions to form a resonance-stabilized cation.

Dipyrromethane: This cation is a potent electrophile that is immediately attacked by a second molecule of the pyrrole, forming the symmetrical dipyrromethane intermediate.

Dipyrromethene Cation: The dipyrromethane is then oxidized by DDQ or a similar reagent. This involves the removal of a hydride ion (or a stepwise process) to form the resonance-stabilized dipyrromethene cation. This cation is the key chromophoric intermediate.

BODIPY Complex: Finally, deprotonation by a base (e.g., triethylamine) yields the dipyrromethene anion, which acts as a ligand and chelates with the BF₂⁺ unit from BF₃·OEt₂ to form the final, stable BODIPY dye.

Computational studies using Density Functional Theory (DFT) on related BODIPY systems confirm that the characteristic strong absorption in the visible region (the S₀→S₁ transition) is primarily a localized π–π* electronic transition within the conjugated dipyrromethene core. rsc.orgfrontiersin.org These calculations help to rationalize the structure-property relationships and confirm the nature of the frontier molecular orbitals (HOMO and LUMO) that are localized on the core π-system of the dye. frontiersin.org

Advanced Spectroscopic and Analytical Characterization of 3 Ethyl 2,4 Dimethyl 1h Pyrrole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional techniques, a comprehensive structural picture of 3-Ethyl-2,4-dimethyl-1H-pyrrole can be obtained.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the protons within the molecule. In a typical ¹H NMR spectrum, the broad singlet corresponding to the N-H proton of the pyrrole (B145914) ring is observed around 8.0 ppm. chemicalbook.com The chemical shifts for the methyl and ethyl substituents on the pyrrole ring are also characteristic. The protons of the methyl groups typically appear as singlets, while the ethyl group exhibits a quartet for the methylene (B1212753) (-CH2-) protons and a triplet for the methyl (-CH3) protons, indicative of their respective neighboring protons. chemicalbook.com The lone proton on the pyrrole ring (C5-H) also gives rise to a distinct signal. chemicalbook.com The solvent used can influence the chemical shifts, a common phenomenon in NMR spectroscopy. researchgate.net

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

| Proton | Chemical Shift (ppm) | Multiplicity |

| N-H | ~8.0 | Broad Singlet |

| C5-H | ~6.36 | Singlet |

| -CH2- (Ethyl) | ~2.38 | Quartet |

| -CH3 (C2) | ~2.16 | Singlet |

| -CH3 (C4) | ~2.03 | Singlet |

| -CH3 (Ethyl) | ~1.08 | Triplet |

| Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. In sp² hybridized carbons, such as those in the pyrrole ring, generally absorb between 110 and 220 ppm. libretexts.org For substituted pyrroles, the chemical shifts of the ring carbons are influenced by the nature and position of the substituents. rsc.org The carbon atoms of the ethyl and methyl groups will appear in the upfield region of the spectrum. The chemical shifts for the carbon atoms in this compound have been reported, allowing for the complete assignment of the carbon framework. chemicalbook.com

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

| Carbon | Chemical Shift (ppm) |

| C2 | ~125 |

| C3 | ~117 |

| C4 | ~123 |

| C5 | ~115 |

| -CH2- (Ethyl) | ~17 |

| -CH3 (C2) | ~12 |

| -CH3 (C4) | ~10 |

| -CH3 (Ethyl) | ~15 |

| Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions. |

Two-Dimensional NMR Techniques (e.g., HMBC) for Structural Elucidation

Two-dimensional NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC), are powerful for unambiguously assigning the structure of complex molecules like substituted pyrroles. nih.gov HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This information is critical for connecting the different substituent groups to the correct positions on the pyrrole ring. For example, an HMBC correlation between the protons of the C2-methyl group and the C3 carbon would confirm their adjacent positions. The use of 2D NMR helps to resolve ambiguities that may arise from the analysis of 1D spectra alone, especially in cases of overlapping signals. libretexts.orgmnstate.edu

Vibrational Spectroscopy

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and molecular vibrations present in a compound.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound displays characteristic absorption bands that correspond to specific molecular vibrations, aiding in the identification of its functional groups. nih.gov A prominent feature in the FT-IR spectrum of pyrrole and its derivatives is the N-H stretching vibration, which typically appears as a broad band in the region of 3200-3500 cm⁻¹. researchgate.netresearchgate.net The C-H stretching vibrations of the alkyl groups and the pyrrole ring are observed in the 2850-3100 cm⁻¹ range. pressbooks.pub The C=C stretching vibrations within the pyrrole ring give rise to absorptions in the 1400-1600 cm⁻¹ region. vscht.cz Bending vibrations for C-H and N-H bonds, as well as other skeletal vibrations, appear in the fingerprint region (below 1500 cm⁻¹). dtic.mil

Interactive Data Table: Key FT-IR Absorption Bands for Pyrrole Derivatives

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| N-H Stretch | 3200-3500 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-2960 |

| C=C Stretch (Pyrrole Ring) | 1400-1600 |

| C-N Stretch | 1266 |

| Note: These are general ranges and specific values can vary. acs.org |

Raman Spectroscopy for Molecular Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and symmetric vibrations. The Raman spectrum of pyrrole and its derivatives is characterized by several distinct peaks. aip.org The ring breathing mode and the symmetric N-H stretching mode are notable features in the Raman spectra of pyrroles. nih.gov The C-C and C=C stretching vibrations of the pyrrole ring are also readily observed. researchgate.net The positions and intensities of the Raman bands can be sensitive to the substitution pattern on the pyrrole ring and the physical state of the sample. cdnsciencepub.com For instance, the N-H frequency can appear as a broad band in the Raman spectrum due to hydrogen bonding. aip.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a valuable tool for investigating the electronic transitions within pyrrole-based molecules. The absorption of UV or visible light promotes electrons from lower energy orbitals to higher energy orbitals. The nature of these transitions provides insight into the molecular structure, particularly the conjugated π-system of the pyrrole ring.

In organic molecules like this compound, the primary electronic transitions observed are π → π* and n → π*. slideshare.netuzh.ch

π → π* Transitions : These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are characteristic of compounds with double or triple bonds, such as the aromatic ring of pyrrole. uzh.ch These transitions are typically strong, resulting in high molar absorptivity (ε) values. uzh.ch For molecules with conjugated systems, like pyrroles, these absorptions occur at longer wavelengths. rsc.org

n → π* Transitions : These transitions occur in molecules containing atoms with non-bonding electrons (lone pairs), such as the nitrogen in the pyrrole ring. An electron from a non-bonding orbital (n) is promoted to an antibonding π* orbital. slideshare.netuzh.ch These transitions are generally weaker and appear at longer wavelengths compared to π → π* transitions within the same chromophore. uzh.ch

The UV-Vis spectrum of pyrrole itself shows a strong absorption band around 210 nm, which is attributed to a π → π* transition. Alkyl substitution on the pyrrole ring, as in this compound, can cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands. tanta.edu.eg The specific absorption maxima for this compound are influenced by the solvent and the electronic effects of the alkyl groups. For instance, studies on other substituted pyrroles have shown that the position and intensity of absorption bands are sensitive to the solvent environment. nycu.edu.tw

Table 1: Typical Electronic Transitions in Pyrrole Derivatives

| Transition Type | Involved Orbitals | Typical Wavelength Region | Molar Absorptivity (ε) |

| π → π | Bonding π to Antibonding π | 200-400 nm | High (>10,000) |

| n → π | Non-bonding n to Antibonding π | >270 nm | Low (<2,000) |

This table provides generalized data for pyrrole derivatives based on established spectroscopic principles.

Research on various pyrrole derivatives has demonstrated how substituents and their positions affect the UV-Vis spectra. For example, the introduction of chromophores like formyl or carboxyl groups can significantly alter the electronic transitions, leading to new absorption bands at longer wavelengths. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of this compound. In electron ionization mass spectrometry (EI-MS), the molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M+) and various fragment ions. libretexts.org

For this compound (C₈H₁₃N), the expected molecular weight is approximately 123.20 g/mol . nist.govsigmaaldrich.com The mass spectrum will show a molecular ion peak at an m/z (mass-to-charge ratio) value corresponding to this weight. nist.govnist.govnist.gov

The fragmentation pattern is highly informative for structure confirmation. The stability of the resulting carbocations and radical cations governs the fragmentation pathways. libretexts.org For alkyl-substituted pyrroles, common fragmentation patterns involve the cleavage of bonds at positions alpha to the pyrrole ring.

Key Fragmentation Pathways for this compound:

Loss of a methyl group (-CH₃): This would result in a fragment ion with an m/z of 108. This is often a favorable fragmentation due to the formation of a stable, substituted pyrrole cation.

Loss of an ethyl group (-C₂H₅): Cleavage of the ethyl group would produce a fragment at m/z 94.

Alpha-cleavage: The bonds adjacent to the nitrogen atom in the ring can cleave, which is a common fragmentation pattern for amines. libretexts.org

Ring cleavage: The pyrrole ring itself can fragment, although this often leads to smaller, less diagnostic ions.

The NIST Mass Spectrometry Data Center provides a reference mass spectrum for this compound, which confirms its molecular weight and shows its characteristic fragmentation pattern under electron ionization. nist.govnist.gov The study of fragmentation patterns is crucial, as electronic effects induced by substituents can significantly influence the pathways. nih.govmdpi.com

Table 2: Predicted Major Fragments in the EI-Mass Spectrum of this compound

| m/z Value | Proposed Fragment | Neutral Loss |

| 123 | [M]⁺ (Molecular Ion) | - |

| 108 | [M - CH₃]⁺ | CH₃ |

| 94 | [M - C₂H₅]⁺ | C₂H₅ |

Data based on the molecular structure and general fragmentation principles of alkyl-substituted pyrroles. libretexts.orglibretexts.org

X-ray Crystallography for Solid-State Molecular Structure Determination of Derivatives

While obtaining a single crystal of the liquid this compound for X-ray diffraction can be challenging, this technique is invaluable for determining the precise three-dimensional structure of its solid derivatives. iucr.org X-ray crystallography provides definitive information on bond lengths, bond angles, and intermolecular interactions in the crystalline state. nih.govresearchgate.net

The analysis of crystalline derivatives, such as those formed by introducing carboxyl or other functional groups, reveals how the substitution pattern affects the molecular geometry and packing in the solid state. For example, studies on various substituted pyrroles have elucidated the planarity of the pyrrole ring and the orientation of substituent groups. nih.govresearchgate.net These structural details are crucial for understanding the molecule's reactivity and its interactions with other molecules.

Crystal structure analysis of pyrrole derivatives often reveals complex networks of intermolecular interactions, such as hydrogen bonding involving the N-H group of the pyrrole ring and C-H···O interactions when oxygen-containing substituents are present. nih.govmdpi.com These interactions dictate the crystal packing and can influence the physical properties of the material. The Cambridge Structural Database (CSD) is a repository for such crystallographic data, including structures of related pyrrole derivatives. nih.gov

Chromatographic Separation and Purity Assessment Techniques

Chromatographic methods are fundamental for the separation, purification, and purity assessment of this compound and its derivatives.

HPLC is a widely used technique for the analysis of pyrrole derivatives. sielc.com In reverse-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase, often a mixture of water and a solvent like acetonitrile (B52724) or methanol. sielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases.

For this compound, its retention time in a reverse-phase HPLC system will depend on its hydrophobicity. The ethyl and dimethyl substituents increase its nonpolar character compared to the parent pyrrole. Method development for pyrrole derivatives often involves optimizing the mobile phase composition (e.g., the ratio of organic solvent to water and the pH) to achieve good separation from impurities or other components in a mixture. nih.gov For mass spectrometry-compatible methods, volatile buffers like formic acid are used instead of non-volatile ones like phosphoric acid. sielc.comsielc.com

UPLC is an advancement of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm), allowing for higher resolution, faster analysis times, and greater sensitivity. oatext.com This technique is particularly useful for analyzing complex mixtures of pyrrole derivatives or for high-throughput screening. The principles of separation are the same as in HPLC, but the instrumentation is designed to handle the higher backpressures generated by the smaller particles. nih.gov UPLC methods have been successfully developed for the analysis of various pyrrole-containing compounds, demonstrating excellent accuracy, precision, and specificity. oatext.com

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds like this compound. sigmaaldrich.comoup.com In GC, the sample is vaporized and transported by an inert carrier gas through a column containing a stationary phase. Separation occurs based on the compound's boiling point and its interaction with the stationary phase.

The retention time of this compound is a key parameter for its identification. dtic.mil This time is influenced by the column type (e.g., polar vs. non-polar stationary phase), the temperature program, and the carrier gas flow rate. researchgate.netnih.gov Studies have shown that GC is an effective method for analyzing various alkylpyrroles, and the retention indices can be determined to aid in their identification. oup.com The NIST Chemistry WebBook contains gas chromatography data for this compound, which can be used as a reference. nist.govnist.govnist.gov GC is often coupled with mass spectrometry (GC-MS), providing both separation and structural identification in a single analysis. nih.gov

Computational Chemistry and Theoretical Studies on 3 Ethyl 2,4 Dimethyl 1h Pyrrole

Quantum Chemical Approaches for Molecular Structure and Properties

Quantum chemical methods are powerful tools for elucidating the molecular characteristics of 3-Ethyl-2,4-dimethyl-1H-pyrrole. These computational techniques allow for the detailed investigation of its geometry, stability, and spectral features.

Density Functional Theory (DFT) Calculations and Basis Set Selection

Density Functional Theory (DFT) has become a central method for studying substituted pyrroles due to its balance of accuracy and computational cost. researchgate.netnih.gov For instance, the B3LYP functional combined with the 6-31G(d,p) basis set has been successfully used to perform quantum chemical calculations on related pyrrole (B145914) systems. nih.gov The selection of the basis set is crucial for obtaining reliable results. Larger basis sets, such as 6-311G(d,p), are often employed to achieve higher accuracy in the calculated properties. researchgate.net In studies of similar heterocyclic compounds, the 6-311G++(d,p) basis set has also been utilized to provide a more comprehensive description of the electronic structure. chimicatechnoacta.ru The choice of functional and basis set directly impacts the accuracy of predicted molecular geometries, energies, and other properties.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Electronic Structure and Reactivity Descriptors

The electronic properties of this compound, which dictate its reactivity, can be effectively described using computational descriptors derived from its electronic structure.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netyoutube.com The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that reflects the molecule's kinetic stability and chemical reactivity. chimicatechnoacta.ruresearchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net For substituted pyrroles, the introduction of different functional groups can significantly alter the HOMO and LUMO energy levels and, consequently, the energy gap. researchgate.netresearchgate.net For example, studies on other substituted pyrroles have shown that electron-donating or electron-withdrawing groups can tune the HOMO-LUMO gap, thereby influencing the molecule's electronic and optical properties. rsc.org

| Compound Family | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Designed Pyrrole Derivatives | -5.177 to -4.797 | -2.682 to -2.666 | 2.131 to 2.497 |

This table presents a range of calculated HOMO, LUMO, and HOMO-LUMO gap values for a series of designed pyrrole derivatives, illustrating how structural modifications can influence these key electronic parameters. The specific values for this compound would require a dedicated computational study.

Electrostatic Potential Mapping

Electrostatic potential (ESP) maps are valuable for visualizing the charge distribution within a molecule and identifying regions susceptible to electrophilic and nucleophilic attack. The ESP map displays the electrostatic potential on the electron density surface, where red regions indicate negative potential (electron-rich areas, prone to electrophilic attack) and blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For substituted pyrroles, the ESP map can reveal how the substituents influence the electron density distribution on the pyrrole ring. researchgate.net Analysis of the ESP for related pyrrole derivatives has shown a broad distribution of electrophilic and nucleophilic sites, indicating a high degree of chemical reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical method used to study hyperconjugative interactions and charge delocalization within a molecule. acadpubl.eu This analysis provides a quantitative picture of the electron density sharing between filled donor orbitals and empty acceptor orbitals, which is crucial for understanding molecular stability. The stabilization energy (E(2)) associated with these interactions indicates the intensity of electron delocalization. nih.gov

For a molecule like this compound, significant delocalization is expected involving the lone pair of the nitrogen atom and the π-system of the pyrrole ring. The analysis would typically reveal strong interactions, such as those between the nitrogen lone pair (n) and the adjacent π* antibonding orbitals of the carbon-carbon double bonds. These n → π* interactions contribute significantly to the stabilization of the ring system. acadpubl.eunih.gov Furthermore, interactions involving the σ bonds of the ethyl and methyl substituents with the ring's π-system can also provide additional stability. A larger E(2) value implies a more intense interaction and greater stabilization of the molecular structure. acadpubl.eu

While specific NBO analysis data for this compound is not available in the reviewed literature, the table below illustrates the typical format of results from such an analysis.

Table 1: Illustrative NBO Analysis for Donor-Acceptor Interactions

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

| Data not available | Data not available | Data not available |

Note: The data in this table is illustrative. Specific computational studies on this compound are required for actual values.

Local and Global Reactivity Indices

Conceptual Density Functional Theory (DFT) provides a framework for quantifying the reactivity of a molecule through various descriptors. frontiersin.org Global reactivity indices apply to the molecule as a whole, while local reactivity indices, such as Fukui functions, identify the most reactive sites for electrophilic, nucleophilic, or radical attack. mdpi.com

Global Reactivity Descriptors:

Chemical Potential (μ): Related to the molecule's tendency to lose electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution. researchgate.net A large HOMO-LUMO gap generally corresponds to high hardness and low reactivity. researchgate.net

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons. researchgate.net

Local Reactivity Descriptors:

Fukui Functions (f(r)): Indicate the change in electron density at a specific point when the total number of electrons in the system changes. mdpi.com These functions help pinpoint the atoms most susceptible to attack:

f+(r): For nucleophilic attack (where an electron is added).

f-(r): For electrophilic attack (where an electron is removed).

For this compound, the pyrrole ring is inherently electron-rich, suggesting a general susceptibility to electrophilic attack. The precise locations would be determined by calculating the Fukui functions.

Table 2: Illustrative Global Reactivity Descriptors

| Parameter | Symbol | Value (Units) |

|---|---|---|

| Chemical Potential | μ | Data not available |

| Chemical Hardness | η | Data not available |

| Electrophilicity Index | ω | Data not available |

Note: The data in this table is illustrative. Specific computational studies on this compound are required for actual values.

Thermodynamic and Energetic Considerations

The thermodynamic properties of this compound, such as its enthalpy of formation and Gibbs free energy, are fundamental to understanding its stability and behavior in chemical reactions. These parameters can be calculated using computational methods, providing insights that are valuable for synthesis and process design. researchgate.net

Calculation of Reaction Enthalpies and Activation Energies

Computational chemistry allows for the prediction of reaction enthalpies (ΔH) and activation energies (Ea) for chemical processes involving this compound. By modeling the potential energy surface of a reaction, transition states can be located and their energies calculated. researchgate.net This information is critical for determining the feasibility and kinetics of a reaction. For instance, theoretical calculations could be used to evaluate the energy barriers for electrophilic substitution on the pyrrole ring, a characteristic reaction for this class of compounds. Such calculations would help predict the preferred site of reaction and the conditions required.

Evaluation of Molecular Stability

Table 3: Illustrative Thermodynamic Parameters

| Parameter | Symbol | Value (Units) |

|---|---|---|

| Standard Enthalpy of Formation | ΔHf° | Data not available |

| Standard Gibbs Free Energy of Formation | ΔGf° | Data not available |

| HOMO-LUMO Energy Gap | Egap | Data not available |

Note: The data in this table is illustrative. Specific computational studies on this compound are required for actual values.

Nonlinear Optical (NLO) Properties Prediction

Pyrrole-based structures are of interest for applications in nonlinear optics due to their potential for large molecular hyperpolarizabilities, which arise from their delocalized π-electron systems. Computational methods are essential for predicting the NLO properties of molecules and guiding the design of new materials. researchgate.net

Computation of First Hyperpolarizability (β₀)

The first hyperpolarizability (β₀ or β) is a key tensor quantity that measures the second-order NLO response of a molecule. A large β₀ value is a prerequisite for a material to exhibit significant second-harmonic generation. This property is highly sensitive to molecular structure, particularly the presence of electron-donating and electron-accepting groups connected by a π-conjugated system.

For this compound, the π-system of the pyrrole ring combined with the inductive effects of the alkyl groups forms the basis of its NLO response. While it may not be a classic "push-pull" system, its delocalized electrons can still give rise to a measurable hyperpolarizability. DFT calculations are a standard method for computing β₀. Although specific calculations for this compound are not found in the literature, such studies would be valuable in assessing its potential for NLO applications.

Table 4: Illustrative NLO Properties

| Parameter | Symbol | Value (Units) |

|---|---|---|

| First Hyperpolarizability | β₀ | Data not available |

Note: The data in this table is illustrative. Specific computational studies on this compound are required for actual values.

Molecular Docking and Dynamics Simulations for Biological Interactions

Molecular docking and dynamics simulations are instrumental in understanding how a ligand, such as a derivative of this compound, might interact with a biological target at the molecular level. These methods predict the preferred binding orientation of a ligand to a protein and assess the stability and dynamics of the resulting complex over time.

Molecular docking studies on various derivatives of the pyrrole core have identified interactions with several key therapeutic targets. These analyses reveal the specific amino acid residues involved in binding and the nature of the intermolecular forces that stabilize the ligand-protein complex.

For instance, docking studies on different pyrrole derivatives have shown potential binding to a range of enzymes and receptors implicated in various diseases:

Anticancer Targets: Derivatives have been docked against targets like vascular endothelial growth factor receptor 2 (VEGFR-2) and FMS-like tyrosine kinase 3 (FLT3), which are crucial in cancer progression. nih.govresearchgate.net Docking of a pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole derivative against VEGFR-2 revealed a binding affinity comparable to the known drug sunitinib, with strong interactions at the adenosine (B11128) triphosphate (ATP) binding site. nih.gov Similarly, N2, N4-bis(2-(4-substituted phenyl)-4-oxothiazolidin-3-yl)-3,5-dimethyl-1H-pyrrole-2,4-dicarboxamide derivatives showed high binding energies within the ATP pocket of FLT3. researchgate.net

Antimicrobial and Antifungal Targets: In the context of antifungal activity, derivatives of 3,4-dimethyl-1H-pyrrole-2-carboxamide have been docked with sterol 14α-demethylase. nih.gov The studies suggested that these compounds bind within the enzyme's access channel, away from the catalytic heme iron, indicating a mechanism that could avoid certain side effects associated with existing antifungal agents. nih.gov For antitubercular applications, derivatives have been shown to dually inhibit enoyl ACP reductase and dihydrofolate reductase (DHFR). nih.gov

Neurodegenerative Disease Targets: For Alzheimer's disease, pyrrole-based compounds have been evaluated as inhibitors of acetylcholinesterase (AChE). mdpi.comresearchgate.netresearchgate.net Docking simulations indicated that the pyrrole core can form π-π stacking interactions with key aromatic residues like Trp286 in the AChE active site, while other parts of the molecule form hydrogen bonds and hydrophobic interactions, contributing to the stability of the complex. mdpi.com

The primary interactions observed across these diverse targets include hydrophobic interactions, hydrogen bonds, and π-π stacking, which are critical for the formation of stable ligand-protein complexes. mdpi.com

Molecular dynamics (MD) simulations provide a deeper understanding of the dynamic nature of ligand-protein interactions, revealing conformational changes and the stability of the complex over time. researchgate.netresearchgate.net These simulations, often performed after initial docking studies, help validate the predicted binding modes and assess the flexibility of both the ligand and the protein. researchgate.net

Studies on pyrrole derivatives complexed with enzymes like AChE have used MD simulations to confirm the stability of the docked poses. researchgate.netnih.gov The simulations show how the ligand settles into the binding pocket and how the protein structure adapts to the presence of the ligand. The analysis can reveal subtle conformational adjustments in the protein's active site that accommodate the ligand, as well as the dynamic network of hydrogen bonds and hydrophobic contacts that maintain the binding. For example, simulations of an ethyl-3,5-diphenyl-1H-pyrrole-2-carboxylate derivative with AChE demonstrated the formation of a stable complex, reinforcing the docking predictions. researchgate.netresearchgate.net In another study, the pyrrole fragment of a different derivative was observed to be situated in the substrate pocket of AChE, while other parts of the molecule faced the solvent-accessible site, with key interactions including π-alkyl bonds with residues such as Phe297 and Phe338. mdpi.com

In Silico Pharmacokinetic and Pharmacodynamic (ADME) Predictions for Derivatives

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is a critical component of computational drug design. It predicts the pharmacokinetic properties of a compound, helping to identify candidates with a higher probability of success in clinical trials.

ADME predictions for various derivatives of the this compound scaffold have been performed using computational models. These studies provide estimates for key parameters that govern a drug's journey through the body.

Many designed pyrrole derivatives are predicted to have good gastrointestinal (GI) absorption. researchgate.net For example, a computational study on 2,4-dimethyl-1H-pyrrole-3-carboxamide derivatives bearing a benzimidazole (B57391) moiety suggested good predicted oral bioavailability. nih.gov However, predictions also indicate that many of these compounds are not expected to cross the blood-brain barrier (BBB), which can be advantageous for avoiding central nervous system side effects unless the target is in the brain. researchgate.net

Metabolism predictions often focus on the potential for compounds to inhibit key cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs. Several pyrrole derivatives are predicted not to inhibit major CYP isoforms like CYP1A2, which is a favorable property as it suggests a lower likelihood of drug-drug interactions. researchgate.net Some derivatives were also predicted not to be substrates for P-glycoprotein (P-gp), which could mean a lower chance of cancer cells developing resistance to them. researchgate.net

| Derivative Class | Predicted GI Absorption | Predicted BBB Penetration | CYP450 Inhibition | P-gp Substrate | Reference |

|---|---|---|---|---|---|

| N2,N4-bis(thiazolidinone)-3,5-dimethyl-1H-pyrrole-2,4-dicarboxamides | High for several derivatives | No | Most do not inhibit CYP1A2 | Some are not substrates | researchgate.net |

| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acids | Good predicted oral bioavailability | Not specified | Not specified | Not specified | nih.gov |

| 5-(Benzimidazol-2-yl)-N-(cyclohexylethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide | Good predicted oral bioavailability | Not specified | Not specified | Not specified | nih.gov |

| Ethyl-3,5-diphenyl-1H-pyrrole-2-carboxylate | Favorable pharmacokinetics reported | Not specified | Not specified | Not specified | nih.gov |

Drug-likeness is a qualitative concept used in drug design to assess how "drug-like" a molecule is with respect to factors like bioavailability and metabolic stability. A common method for evaluating drug-likeness is to check for compliance with rules such as Lipinski's Rule of Five and Veber's rules.

Computational analyses of various pyrrole derivatives have shown that they often possess favorable drug-like properties. nih.govnih.gov For example, studies on pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole derivatives and N-substituted 3,4-pyrroledicarboximides confirmed that they adhere to Lipinski's rules. nih.govnih.gov This means they generally have a molecular weight under 500 Da, a logP value less than 5, fewer than 5 hydrogen bond donors, and fewer than 10 hydrogen bond acceptors. nih.gov Furthermore, these compounds often satisfy Veber's rules, having 10 or fewer rotatable bonds and a polar surface area (PSA) of no more than 140 Ų, which are indicators of good oral bioavailability. nih.gov

| Derivative Class | Lipinski's Rule of Five | Veber's Rule | Reference |

|---|---|---|---|

| Pyrazoline-conjugated 2,4-dimethyl-1H-pyrrole-3-carboxylic acid derivatives | Adherent | Not specified | nih.gov |

| N-Substituted 3,4-pyrroledicarboximides | Compliant (MW ≤ 500, logP ≤ 5, HBD ≤ 5, HBA ≤ 10) | Compliant (Rotatable Bonds ≤ 10, PSA ≤ 140 Ų) | nih.gov |

| Ethyl-3,5-diphenyl-1H-pyrrole-2-carboxylate | Good drug-likeness properties reported | Not specified | researchgate.netnih.gov |

Advanced Applications and Functionalization of 3 Ethyl 2,4 Dimethyl 1h Pyrrole

Applications in Advanced Materials Science

The inherent properties of the pyrrole (B145914) nucleus, combined with the specific substitution of an ethyl and two methyl groups, allow 3-Ethyl-2,4-dimethyl-1H-pyrrole to be a precursor for a range of advanced materials. Its functionalization is key to developing materials with specific optical and electronic characteristics.

Precursors for Optoelectronic Materials (e.g., OLEDs, Photovoltaic Cells)

While pyrrole-based conjugated molecules are widely recognized as good candidates for optoelectronic applications, including Organic Light-Emitting Diodes (OLEDs) and organic photovoltaic cells, the direct application of this compound in commercial OLEDs or solar cells is not extensively documented in dedicated studies. However, its role as a fundamental building block for larger, photoactive systems is well-established. The functionalization of this pyrrole is a critical step in creating dyes and polymers with the necessary electronic properties, such as appropriate HOMO/LUMO energy levels, for charge transport and light emission or absorption required in these devices.

Building Blocks for Energy Transfer Cassettes and Related Constructs

A significant application of this compound is in the synthesis of boradiazaindacene (BODIPY) dyes. sigmaaldrich.com These dyes are renowned for their sharp absorption and emission peaks, high fluorescence quantum yields, and exceptional chemical stability. nih.govresearchgate.net this compound is a common substrate used in the condensation reaction that forms the core structure of many BODIPY derivatives. sigmaaldrich.comnih.govnih.gov

These BODIPY units are integral components in the fabrication of energy transfer cassettes. sigmaaldrich.com In such constructs, multiple chromophores are linked together, allowing for efficient energy transfer from a donor molecule to an acceptor molecule. The specific alkyl substitution pattern of the original pyrrole precursor influences the photophysical properties of the resulting BODIPY dye, enabling fine-tuning of the absorption and emission spectra for specific energy transfer applications. nih.govnih.gov For example, a study detailed the synthesis of a BODIPY dimer (PB1) starting from this compound, which exhibited desirable photophysical properties for applications in bio-imaging. nih.gov

Development of Conducting Polymers (e.g., Substituted Polypyrroles)